Piperidin-4-yl acetate
Overview
Description
Piperidin-4-yl acetate is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of an acetate group attached to the fourth position of the piperidine ring. This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperidin-4-yl acetate can be synthesized through various synthetic routes. One common method involves the acetylation of piperidine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Piperidin-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form piperidin-4-one acetate using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield piperidin-4-yl alcohol acetate using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Piperidin-4-one acetate.
Reduction: Piperidin-4-yl alcohol acetate.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Piperidin-4-yl acetate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including analgesic, anti-inflammatory, and antipsychotic effects.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
Piperidin-4-yl acetate can be compared with other piperidine derivatives such as:
Piperidine: The parent compound, which lacks the acetate group.
Piperidin-4-one: An oxidized form of piperidine.
Piperidin-4-yl alcohol: A reduced form of this compound.
Uniqueness: this compound is unique due to the presence of the acetate group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. This functional group allows for further chemical modifications, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
- Piperidine
- Piperidin-4-one
- Piperidin-4-yl alcohol
Properties
IUPAC Name |
piperidin-4-yl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(9)10-7-2-4-8-5-3-7/h7-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOWFHRNGJAHDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460067 | |
Record name | piperidin-4-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73775-92-5 | |
Record name | piperidin-4-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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